Hydroxy-PEG3-acid

Catalog No.
S530196
CAS No.
518044-49-0
M.F
C9H18O6
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG3-acid

CAS Number

518044-49-0

Product Name

Hydroxy-PEG3-acid

IUPAC Name

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12)

InChI Key

NJUMHPXJVKDMAW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCO)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG3-acid

Canonical SMILES

C(COCCOCCOCCO)C(=O)O

Description

The exact mass of the compound Hydroxy-PEG3-acid is 222.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PROTACs and Targeted Protein Degradation

PROTAC stands for Proteolysis-Targeting Chimera. A chimera is a mythological creature with parts from different animals. Similarly, a PROTAC molecule has two key functional groups linked by a central linker [].

  • One group binds to a specific protein of interest (POI) [].
  • The other group binds to a protein called an E3 ubiquitin ligase [].

E3 ubiquitin ligases are naturally occurring enzymes that mark proteins with ubiquitin tags. Ubiquitin tags are signals that tell the cell to degrade the tagged protein []. By linking the POI to the E3 ligase, a PROTAC molecule can trigger the degradation of the POI, even though the PROTAC itself is not broken down [].

Hydroxy-PEG3-acid is a poly(ethylene glycol) derivative characterized by the presence of a hydroxyl group and a carboxylic acid functional group. Its chemical formula is C9H18O6C_9H_{18}O_6 and it has a molecular weight of approximately 206.24 g/mol. This compound is often utilized in bioconjugation and drug delivery applications due to its hydrophilicity and biocompatibility, which enhance the solubility and stability of conjugated molecules in biological systems .

Hydroxy-PEG3-acid finds its application in PROTAC technology. PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases, cellular machinery responsible for protein degradation, to target proteins []. Here's how Hydroxy-PEG3-acid functions in this process:

  • Linker: The PEG spacer in Hydroxy-PEG3-acid acts as a linker, separating the two functional groups of a PROTAC molecule [].
  • Targeting Moiety Attachment: The hydroxyl group of Hydroxy-PEG3-acid can be used to attach a targeting moiety that binds to a specific protein of interest.
  • E3 Ligase Recruitment: The terminal carboxylic acid group is used to link Hydroxy-PEG3-acid to a ligand that recruits E3 ubiquitin ligases [].

By bringing the target protein and the E3 ligase in close proximity, the PROTAC molecule facilitates the ubiquitination of the target protein, ultimately leading to its degradation by the proteasome, a cellular complex that breaks down proteins [].

, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Amide Formation: The carboxylic acid can react with amines to form amides, making it useful for linking proteins or peptides.
  • Click Chemistry: Hydroxy-PEG3-acid can be modified to include reactive groups that facilitate click chemistry, allowing for efficient conjugation with other biomolecules .

Hydroxy-PEG3-acid exhibits significant biological activity primarily due to its ability to enhance the pharmacokinetic properties of drugs. It acts as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, facilitating the degradation of target proteins by bringing them into proximity with E3 ligases. This mechanism allows for targeted protein degradation, which is a promising strategy in therapeutic development .

The synthesis of Hydroxy-PEG3-acid typically involves:

  • Polymerization: Starting from ethylene oxide or similar monomers, polyethylene glycol chains are formed.
  • Functionalization: The terminal hydroxyl group is converted into a carboxylic acid through oxidation or by reacting with appropriate reagents such as succinic anhydride.
  • Purification: The product is purified using techniques like precipitation or chromatography to ensure high purity suitable for research applications .

Hydroxy-PEG3-acid finds numerous applications in:

  • Drug Delivery Systems: Enhancing solubility and stability of therapeutic agents.
  • Bioconjugation: Serving as a linker for attaching drugs to antibodies or other biomolecules.
  • Diagnostics: Used in the development of biosensors and diagnostic assays due to its hydrophilic properties .

Studies have shown that Hydroxy-PEG3-acid can effectively interact with various biomolecules, including proteins and nucleic acids. Its hydrophilic nature facilitates these interactions, making it suitable for applications in drug delivery and targeted therapy. Interaction studies often focus on evaluating binding affinities and the stability of conjugates formed with this compound .

Hydroxy-PEG3-acid shares similarities with several other polyethylene glycol derivatives. Below are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Hydroxy-PEG2-acidHydroxyl, Carboxylic AcidShorter chain length; potentially different solubility characteristics
Hydroxy-PEG4-acidHydroxyl, Carboxylic AcidLonger chain length; may enhance drug delivery efficiency
Hydroxy-PEG3-thiolThiol, HydroxylContains thiol group; useful for self-assembled monolayers
Hydroxy-PEG3-sulfonic acidSulfonic AcidIncreased water solubility; different reactivity profile
Azide-PEG3-acidAzide, Carboxylic AcidUseful for click chemistry applications

Hydroxy-PEG3-acid's unique combination of hydrophilicity, biocompatibility, and functional versatility distinguishes it from these similar compounds, making it particularly valuable in bioconjugation and drug delivery contexts .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Exact Mass

222.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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